biological activity of N-(3-methoxyphenyl)thiophene-3-carboxamide
biological activity of N-(3-methoxyphenyl)thiophene-3-carboxamide
An In-Depth Technical Guide to the Biological Activity of N-(3-methoxyphenyl)thiophene-3-carboxamide and its Analogs
Executive Summary
The thiophene-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological profile of a specific derivative, N-(3-methoxyphenyl)thiophene-3-carboxamide. While direct studies on this exact molecule are limited in publicly accessible literature, a robust body of evidence from closely related analogs allows for a well-grounded exploration of its probable therapeutic potential. This document synthesizes findings on anticancer, kinase inhibitory, and anti-inflammatory properties, presenting mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols relevant to its evaluation. The primary focus lies on its promising anticancer activity, which is likely mediated through dual mechanisms of tubulin polymerization inhibition and kinase-targeted anti-angiogenesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and explore the therapeutic utility of this chemical class.
The Thiophene-3-Carboxamide Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug discovery, and the thiophene ring, in particular, is a core component of numerous pharmacologically active agents.[3] Its unique electronic and geometric properties, conferred by the sulfur atom, enhance its reactivity and potential for biological interactions.[3] The thiophene-3-carboxamide scaffold combines this privileged heterocycle with an amide linkage, creating a versatile framework for developing targeted therapeutics. Derivatives have shown efficacy as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[4][5][6][7]
The specific compound of interest, N-(3-methoxyphenyl)thiophene-3-carboxamide, incorporates a methoxy-substituted phenyl ring, a feature commonly found in potent biological agents, including tubulin inhibitors. This structural arrangement suggests a high potential for significant and specific biological activity.
Anticancer Activity: A Multifaceted Approach
The most extensively documented therapeutic application for phenyl-thiophene-carboxamide derivatives is in oncology.[3][5][8] The evidence points towards a multi-pronged attack on cancer progression, involving disruption of the cytoskeleton, inhibition of tumor-enabling enzymes, and induction of programmed cell death.
Mechanism I: Inhibition of Tubulin Polymerization
A primary mechanism of action for several potent anticancer thiophene carboxamides is the inhibition of tubulin polymerization.[5] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]
Many of these derivatives are designed as biomimetics of Combretastatin A-4 (CA-4), a natural product known to bind to the colchicine-binding site on β-tubulin.[5][6] Molecular dynamics simulations and biological assays confirm that compounds analogous to N-(3-methoxyphenyl)thiophene-3-carboxamide show a comparable interaction pattern to CA-4 within this pocket.[5][9] The aromatic character of the thiophene ring is critical for these interactions, often providing superior binding compared to the parent CA-4 molecule.[9]
Mechanism II: Kinase Inhibition and Anti-Angiogenesis
A second potent anticancer mechanism involves the inhibition of key protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that governs angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10] Novel thiophene-3-carboxamide derivatives have been developed as effective VEGFR-2 inhibitors.[10]
By binding to the ATP-binding site of VEGFR-2, these compounds block its phosphorylation and downstream signaling through pathways like MEK/ERK.[10][11] This inhibition prevents the proliferation and migration of endothelial cells, ultimately starving the tumor of its blood supply. The Cellular Thermal Shift Assay (CETSA) has confirmed that VEGFR-2 is a direct target of these compounds in cancer cell lines.[10]
Quantitative Analysis of Anticancer Activity
Studies on a series of phenyl-thiophene-carboxamide derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their efficacy, particularly against hepatocellular carcinoma.
| Compound Series | Cell Line | IC50 (µM) | Reference |
| Phenyl-Thiophene-Carboxamide (2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 | [5] |
| Phenyl-Thiophene-Carboxamide (2d) | Hep3B (Hepatocellular Carcinoma) | 8.85 | [5] |
| Phenyl-Thiophene-Carboxamide (2e) | Hep3B (Hepatocellular Carcinoma) | 12.58 | [5] |
| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | < 50 | [3][12] |
| Thiophene Carboxamide (MB-D2) | HT-29 (Colon Cancer) | < 50 | [3][12] |
| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast Cancer) | < 50 | [3][12] |
| Thiophene-3-carboxamide (14d) | HCT116 (Colon Cancer) | (Potent Activity Reported) | [10] |
| Thiophene-3-carboxamide (14d) | A549 (Lung Cancer) | (Potent Activity Reported) | [10] |
Broad-Spectrum Kinase Inhibition
Beyond VEGFR-2, the thiophene-3-carboxamide scaffold is a versatile inhibitor of other kinase families, highlighting its potential for applications outside of oncology.
c-Jun N-Terminal Kinase (JNK) Inhibition
A significant area of investigation has been the inhibition of c-Jun N-terminal kinase (JNK), a key signaling protein implicated in inflammatory diseases and metabolic disorders like type-2 diabetes.[1][2][13] Structure-activity relationship studies reveal critical features for JNK inhibition:
-
Thiophene Ring: The thiophene moiety is essential; replacing it with a phenyl ring leads to a drastic loss of activity.[13]
-
Carboxamide Position: The carboxamide group at the 3-position of the thiophene ring is optimal for inhibitory activity.[2][13]
-
Dual-Site Binding: Intriguingly, some derivatives are believed to function as dual inhibitors, acting as both ATP mimetics (binding to the ATP site) and JIP mimetics (binding to the substrate docking site), which could lead to enhanced potency and selectivity.[13]
| Compound ID | Modifications | JNK1 IC50 (µM) | Reference |
| 5g | Unsubstituted thiophene | 5.4 | [1][2] |
| 7 | One carbon linker at 2-position | 3.6 | [1][2] |
| 8 | No linker at 2-position | 5.9 | [1][2] |
| 26 | 2-chloro substitution on phenyl ring | 1.4 | [13] |
| 27 | 3-chloro substitution on phenyl ring | 2.6 | [13] |
| 3 | Phenyl ring instead of thiophene | > 100 | [1][13] |
Potential Anti-inflammatory and Antimicrobial Activity
The therapeutic potential of this scaffold extends to inflammatory and infectious diseases.
-
Anti-inflammatory Effects: Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[7][14] The mechanism for thiophene derivatives often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of the inflammatory cascade.[7][14] The presence of amine and methoxy groups, as in N-(3-methoxyphenyl)thiophene-3-carboxamide, has been frequently associated with anti-inflammatory activity.[14]
-
Antimicrobial Activity: Certain thiophene-3-carboxamide derivatives have also demonstrated notable antibacterial and antifungal activities, suggesting a potential role in developing new anti-infective agents.[4][15]
General Synthesis Workflow
N-aryl thiophene-3-carboxamides are typically synthesized through a straightforward amidation reaction. The process generally involves activating the carboxylic acid of thiophene-3-carboxylic acid, followed by coupling with the desired aniline, in this case, 3-methoxyaniline.
Key Experimental Protocols
The following methodologies represent standard, self-validating systems for assessing the biological activities described in this guide.
Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol determines a compound's effect on cancer cell proliferation and viability.
-
Objective: To calculate the IC50 value of the test compound against a panel of cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Hep3B, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of N-(3-methoxyphenyl)thiophene-3-carboxamide (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol: VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on VEGFR-2 enzymatic activity.
-
Objective: To determine the IC50 value of the test compound for VEGFR-2 kinase.
-
Methodology:
-
Reagent Preparation: Use a commercially available kinase assay kit (e.g., ADP-Glo™ or Lanthascreen™). Reagents include recombinant human VEGFR-2 enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Plating: Serially dilute the test compound in an appropriate buffer and add it to the wells of a 384-well plate.
-
Kinase Reaction: Add the VEGFR-2 enzyme and substrate to the wells. Initiate the kinase reaction by adding a concentration of ATP near its Km value. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[10]
-
Signal Detection: Stop the reaction and add the detection reagent. This reagent quantifies the amount of product formed (e.g., phosphorylated substrate or ADP). The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The collective evidence strongly suggests that N-(3-methoxyphenyl)thiophene-3-carboxamide is a compound of significant therapeutic interest, particularly in the field of oncology. Its structural similarity to known tubulin polymerization inhibitors and VEGFR-2 kinase inhibitors provides a solid foundation for its potential as a dual-action anticancer agent. Furthermore, its core scaffold is associated with potent JNK inhibition and anti-inflammatory properties, broadening its possible applications.
Future research should focus on:
-
Targeted Synthesis and In Vitro Validation: Synthesizing N-(3-methoxyphenyl)thiophene-3-carboxamide and performing the described in vitro assays (cytotoxicity, tubulin polymerization, and kinase inhibition) to confirm the hypothesized activities and obtain precise IC50 values.
-
Mechanism of Action Studies: Conducting cell-based assays to confirm cell cycle arrest, apoptosis induction (e.g., caspase-3/7 assays), and inhibition of VEGFR-2 phosphorylation in a cellular context.[3][10]
-
In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer (e.g., xenograft models) and inflammation (e.g., carrageenan-induced paw edema) to establish in vivo efficacy and tolerability.[5][7]
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles to determine its drug-like properties and potential for further development.
By pursuing these avenues, the full therapeutic potential of N-(3-methoxyphenyl)thiophene-3-carboxamide can be systematically uncovered, potentially leading to the development of a novel clinical candidate.
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